molecular formula C9H18N2 B3052975 Decahydropyrazino[1,2-a]azepine CAS No. 49633-80-9

Decahydropyrazino[1,2-a]azepine

Cat. No.: B3052975
CAS No.: 49633-80-9
M. Wt: 154.25 g/mol
InChI Key: ZKGVJAGQEZBTMV-UHFFFAOYSA-N
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Description

Decahydropyrazino[1,2-a]azepine: is a heterocyclic compound with the molecular formula C9H18N2. It is a saturated bicyclic structure containing a pyrazine ring fused to an azepine ring.

Scientific Research Applications

Decahydropyrazino[1,2-a]azepine has several scientific research applications:

Safety and Hazards

Decahydropyrazino[1,2-a]azepine is classified as a combustible solid . It does not have a flash point . It is recommended to be stored in a well-ventilated place and the container should be kept tightly closed . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydropyrazino[1,2-a]azepine typically involves the cyclization of appropriate precursors. One common method is the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This reaction is often carried out under thermal or photochemical conditions, leading to the formation of the desired bicyclic structure.

Industrial Production Methods

The process may include optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Decahydropyrazino[1,2-a]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Decahydropyrazino[1,2-a]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Azepine: A seven-membered nitrogen-containing heterocycle.

    Azepane: A saturated analog of azepine.

    Azepinone: Contains a carbonyl group within the azepine ring.

    Benzazepine: Contains a benzene ring fused to an azepine ring.

    Dibenzazepinone: Contains two benzene rings fused to an azepine ring.

    Thiazipine: Contains a sulfur atom within the azepine ring

Uniqueness

Decahydropyrazino[1,2-a]azepine is unique due to its bicyclic structure, which imparts distinct chemical and biological properties. Its saturated nature and the presence of both pyrazine and azepine rings make it a versatile compound for various applications .

Properties

IUPAC Name

1,2,3,4,6,7,8,9,10,10a-decahydropyrazino[1,2-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-4-9-8-10-5-7-11(9)6-3-1/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGVJAGQEZBTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCCN2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386713
Record name Decahydropyrazino[1,2-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49633-80-9
Record name Decahydropyrazino[1,2-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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